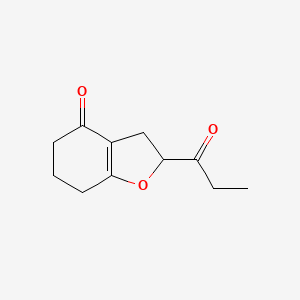![molecular formula C14H21N5O B14210833 Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- CAS No. 832077-19-7](/img/structure/B14210833.png)
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This particular compound is characterized by the presence of azo groups, which are functional groups with the formula R-N=N-R’. Azo compounds are known for their vivid colors and are commonly used in dyes and pigments.
Métodos De Preparación
The synthesis of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azo compound by coupling a diazonium salt with an aromatic amine.
Reaction Conditions: The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt. The coupling reaction is then performed under basic conditions to yield the azo compound.
Cyclization: The azo compound is then subjected to cyclization with morpholine to form the final product. This step may require the use of a catalyst or specific reaction conditions to achieve the desired yield and purity.
Industrial production methods for morpholines often involve the dehydration of diethanolamine with concentrated sulfuric acid .
Análisis De Reacciones Químicas
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- involves its interaction with molecular targets and pathways in biological systems. The azo groups can undergo reduction to form amines, which can then interact with various enzymes and receptors. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- can be compared with other azo compounds and morpholines:
Azo Compounds: Similar compounds include azobenzene and methyl orange, which also contain azo groups and are used as dyes.
Morpholines: Other morpholines include N-methylmorpholine and N-ethylmorpholine, which differ in their substituents on the nitrogen atom.
The uniqueness of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- lies in its specific structure and the presence of both morpholine and azo functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
832077-19-7 |
|---|---|
Fórmula molecular |
C14H21N5O |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
tert-butyl-[2-(morpholin-4-yldiazenyl)phenyl]diazene |
InChI |
InChI=1S/C14H21N5O/c1-14(2,3)17-15-12-6-4-5-7-13(12)16-18-19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3 |
Clave InChI |
SNGVFDHPKAVBTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=CC=CC=C1N=NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
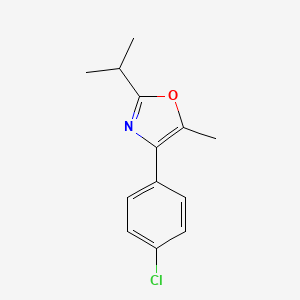
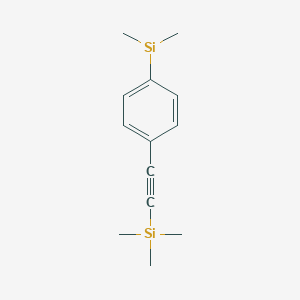
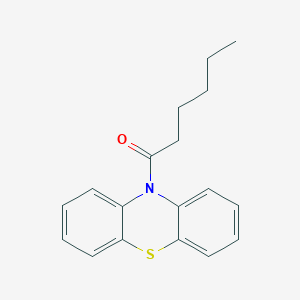
![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
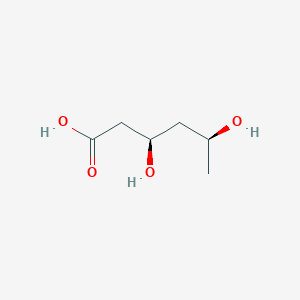
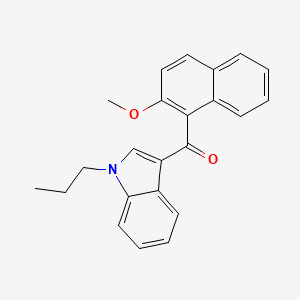
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
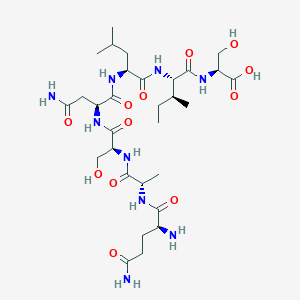
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
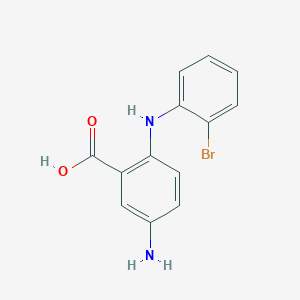
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
